molecular formula C12H13N3O2S2 B5803099 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B5803099
M. Wt: 295.4 g/mol
InChI Key: DWWWWGZCXMCMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antiviral effects by inhibiting the activity of key enzymes involved in cell wall synthesis and DNA replication. Its anti-inflammatory and antioxidant properties are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). Additionally, it has been found to exhibit anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Another direction is the development of new formulations or delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields, such as agriculture and food preservation.
In conclusion, 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide is a promising compound with potential applications in various fields. Its broad-spectrum antimicrobial activity, anti-inflammatory and antioxidant properties, and potential therapeutic applications make it an interesting candidate for further research and development.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with allyl isothiocyanate and subsequent reaction with methyl acetoacetate. This process results in the formation of the desired compound with a yield of around 50%.

Scientific Research Applications

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-3-4-15-11(17)8-5-7(2)19-10(8)14-12(15)18-6-9(13)16/h3,5H,1,4,6H2,2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWWGZCXMCMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

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